

An In-depth Technical Guide to Benzophenone Hydrazone (CAS 5350-57-2)

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Compound of Interest

Compound Name: *Benzophenone hydrazone*

Cat. No.: *B127882*

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Abstract

Benzophenone hydrazone (CAS 5350-57-2) is a versatile organic compound with significant applications in synthetic chemistry and medicinal research. As a stable, crystalline solid, it serves as a key intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Its utility as a precursor to diphenyldiazomethane, a valuable reagent for esterification and cyclopropanation reactions, is particularly noteworthy. Furthermore, derivatives of **benzophenone hydrazone** have demonstrated promising biological activities, including anticancer and antiviral properties, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **benzophenone hydrazone**, with a focus on detailed experimental protocols and its emerging role in drug development.

Core Properties of Benzophenone Hydrazone

Benzophenone hydrazone is a well-characterized compound with distinct physical and chemical properties that are crucial for its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **benzophenone hydrazone** is presented in Table 1.

Property	Value	References
CAS Number	5350-57-2	
Molecular Formula	C ₁₃ H ₁₂ N ₂	
Molecular Weight	196.25 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	95-98 °C	[1][2]
Boiling Point	225-230 °C at 55 mmHg	[2]
Solubility	Soluble in ethanol, ether, benzene, chloroform, and other organic solvents. Insoluble in water.	[3]
Stability	Stable under recommended storage conditions.	

Spectral Data

The structural identity and purity of **benzophenone hydrazone** are typically confirmed using various spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR	The proton nuclear magnetic resonance spectrum is used to confirm the presence of aromatic and amine protons.
HPLC	High-performance liquid chromatography is employed to determine the purity of the compound.

Synthesis and Experimental Protocols

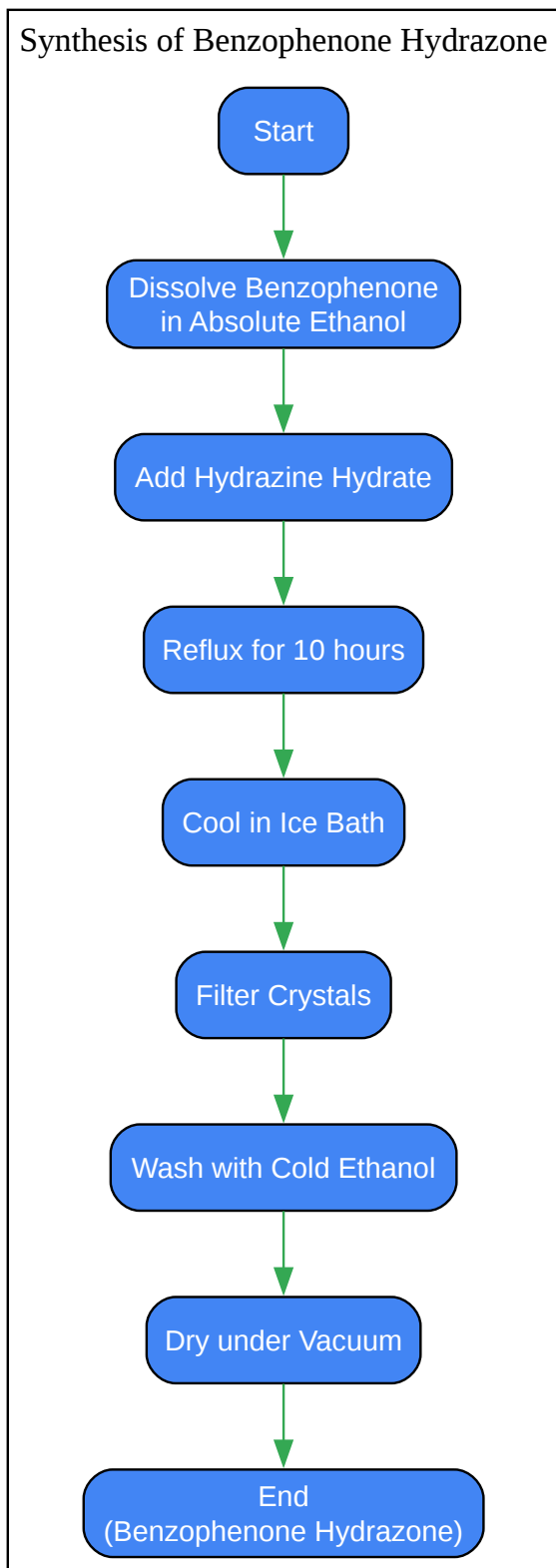
The most common and reliable method for the synthesis of **benzophenone hydrazone** is the condensation reaction between benzophenone and hydrazine hydrate.

Synthesis of Benzophenone Hydrazone from Benzophenone and Hydrazine Hydrate

This protocol is adapted from established literature procedures and provides a high yield of the desired product.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (40 g, 0.22 mol) in 150 mL of absolute ethanol.
- **Addition of Hydrazine:** To the stirred solution, add 100% hydrazine hydrate (41.2 g, 0.824 mol).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Crystallization:** After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
- **Isolation and Purification:** Collect the colorless crystals of **benzophenone hydrazone** by filtration. Wash the crystals with a small amount of cold ethanol.
- **Drying:** Dry the purified product under vacuum.
- **Yield:** This procedure typically yields 37.5 g (87%) of **benzophenone hydrazone**.^{[1][2]}



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Caption: Experimental workflow for the synthesis of **benzophenone hydrazone**.

Key Reactions of Benzophenone Hydrazone

Benzophenone hydrazone is a valuable intermediate in several important organic transformations.

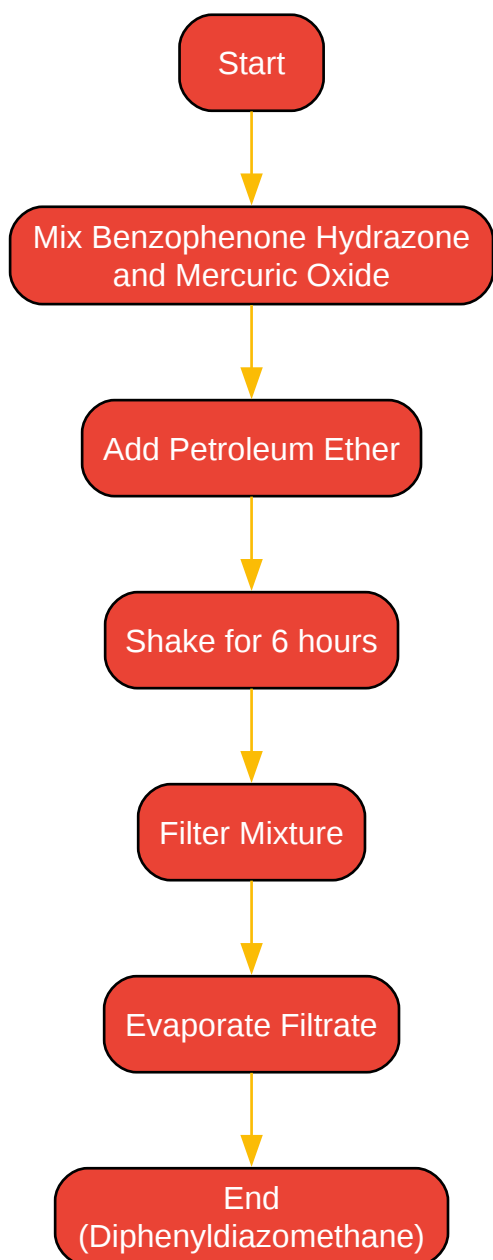
Oxidation to Diphenyldiazomethane

Diphenyldiazomethane is a useful reagent for the esterification of carboxylic acids and for cyclopropanation reactions. It can be prepared by the oxidation of **benzophenone hydrazone**.

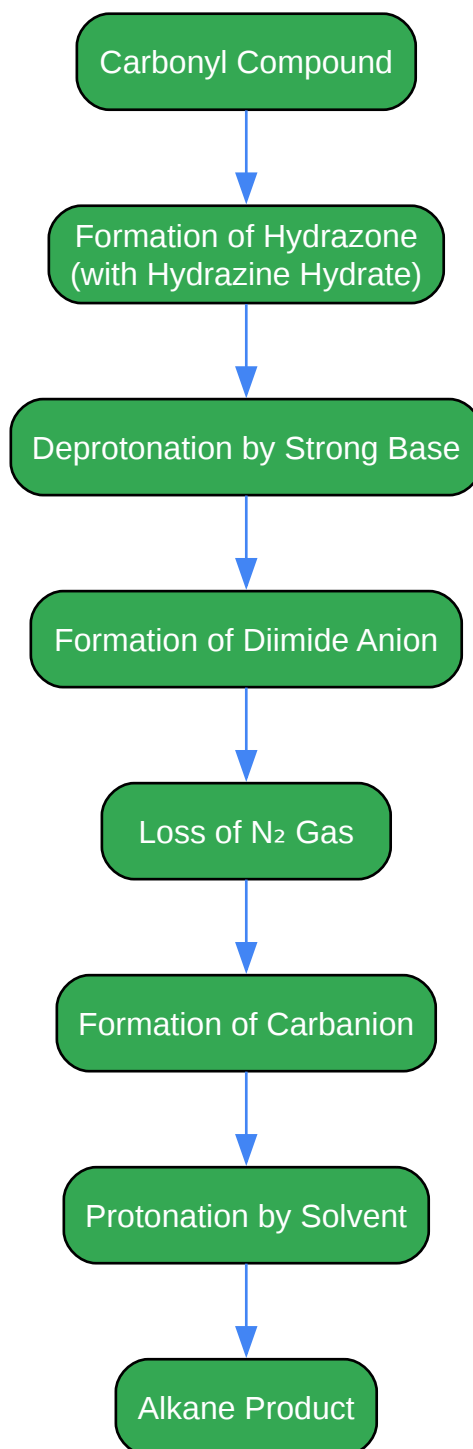
Experimental Protocol:

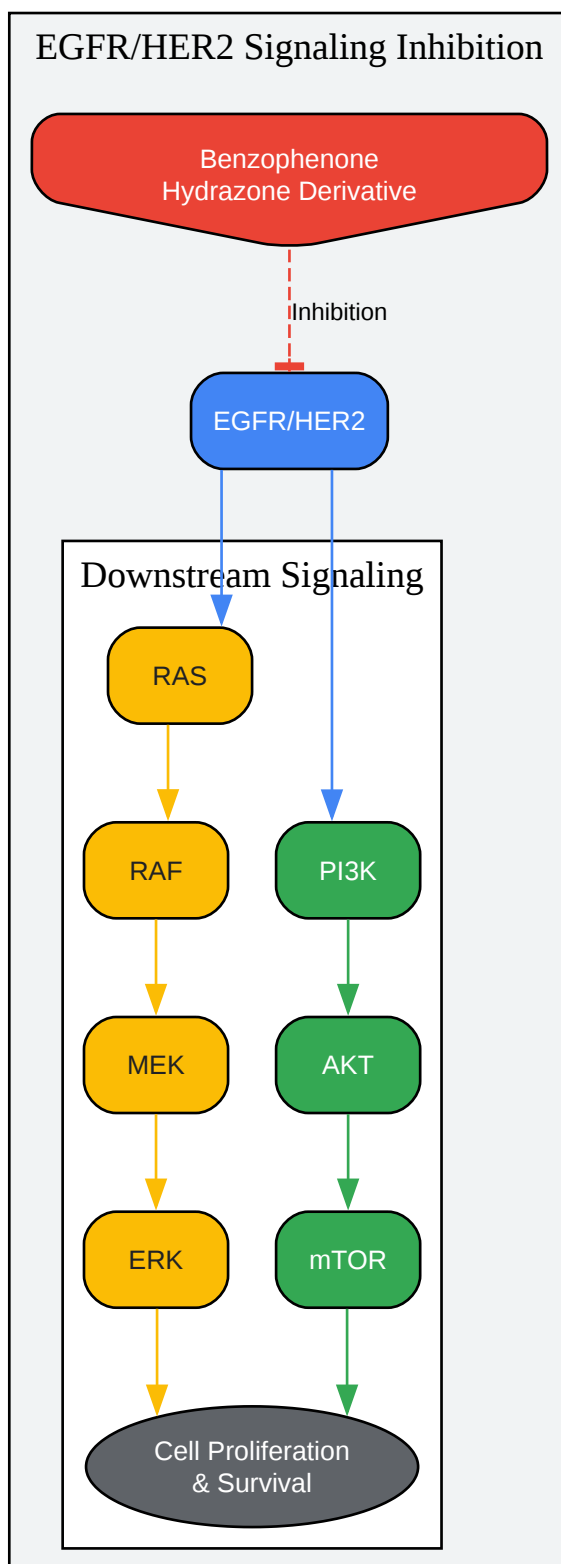
- **Reaction Setup:** In a pressure bottle, place **benzophenone hydrazone** (19.6 g, 0.1 mol) and yellow mercuric oxide (22 g, 0.1 mol).
- **Solvent Addition:** Add 100 mL of petroleum ether (b.p. 30-60 °C).
- **Reaction:** Close the bottle, wrap it in a towel, and shake mechanically at room temperature for 6 hours.
- **Filtration:** Filter the mixture to remove mercury and any insoluble benzophenone azine.
- **Solvent Removal:** Evaporate the filtrate to dryness under reduced pressure at room temperature to obtain diphenyldiazomethane.
- **Yield:** This procedure typically yields 17.3–18.6 g (89–96%) of diphenyldiazomethane.^[2]

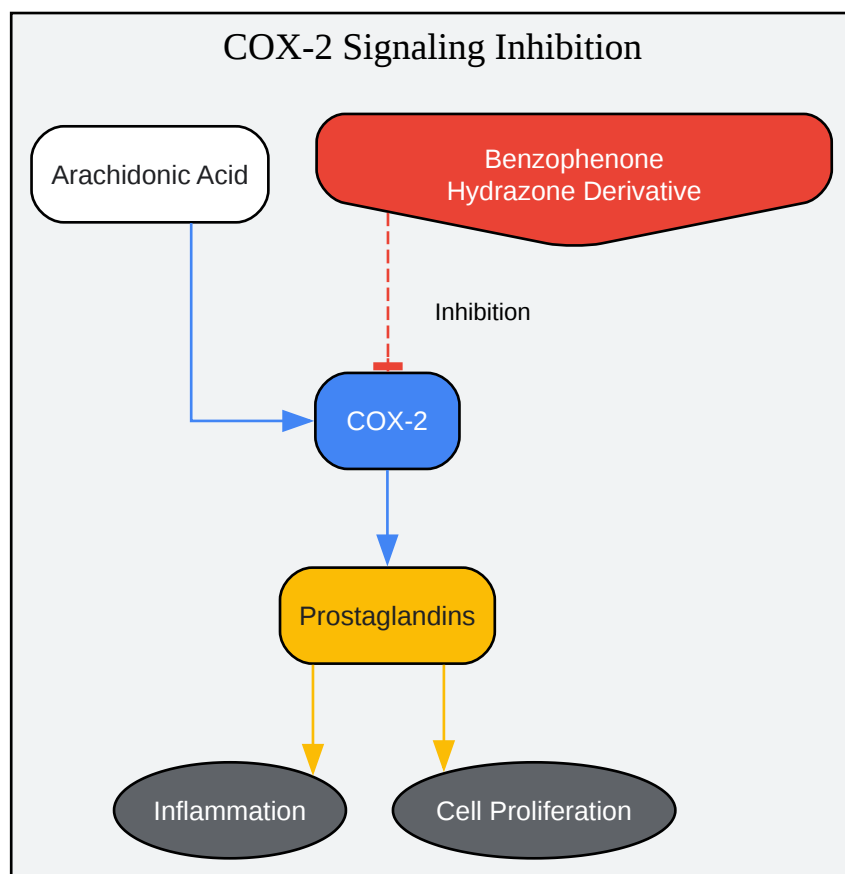
Oxidation to Diphenyldiazomethane



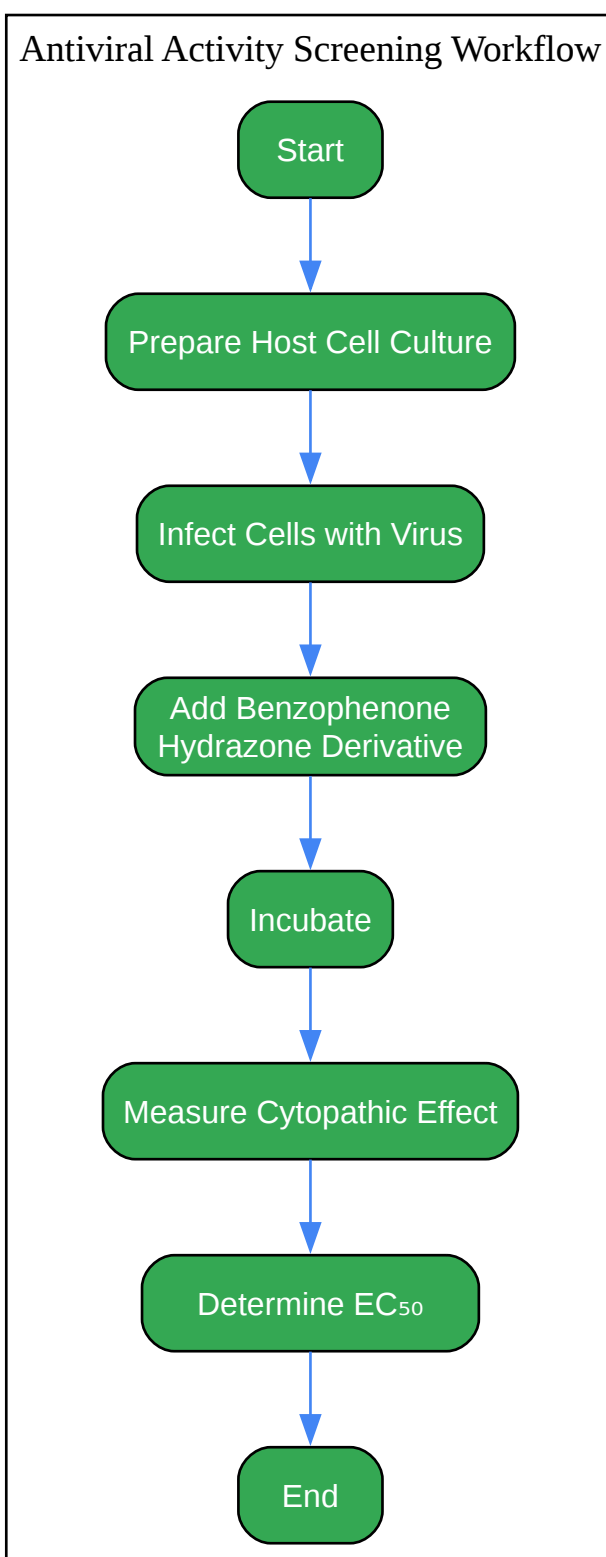
Wolff-Kishner Reduction Logical Flow







Antiviral Activity Screening Workflow



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